Cas no 2248297-38-1 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dimethylcarbamoyl)butanoate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dimethylcarbamoyl)butanoate 化学的及び物理的性質
名前と識別子
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- EN300-6514414
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dimethylcarbamoyl)butanoate
- 2248297-38-1
-
- インチ: 1S/C15H16N2O5/c1-16(2)12(18)8-5-9-13(19)22-17-14(20)10-6-3-4-7-11(10)15(17)21/h3-4,6-7H,5,8-9H2,1-2H3
- InChIKey: YEHFJFBDTSLUTR-UHFFFAOYSA-N
- SMILES: O(C(CCCC(N(C)C)=O)=O)N1C(C2C=CC=CC=2C1=O)=O
計算された属性
- 精确分子量: 304.10592162g/mol
- 同位素质量: 304.10592162g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 22
- 回転可能化学結合数: 6
- 複雑さ: 464
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.7
- トポロジー分子極性表面積: 84Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dimethylcarbamoyl)butanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6514414-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dimethylcarbamoyl)butanoate |
2248297-38-1 | 10g |
$2638.0 | 2023-05-31 | ||
Enamine | EN300-6514414-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dimethylcarbamoyl)butanoate |
2248297-38-1 | 0.5g |
$589.0 | 2023-05-31 | ||
Enamine | EN300-6514414-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dimethylcarbamoyl)butanoate |
2248297-38-1 | 0.25g |
$564.0 | 2023-05-31 | ||
Enamine | EN300-6514414-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dimethylcarbamoyl)butanoate |
2248297-38-1 | 0.05g |
$515.0 | 2023-05-31 | ||
Enamine | EN300-6514414-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dimethylcarbamoyl)butanoate |
2248297-38-1 | 1g |
$614.0 | 2023-05-31 | ||
Enamine | EN300-6514414-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dimethylcarbamoyl)butanoate |
2248297-38-1 | 2.5g |
$1202.0 | 2023-05-31 | ||
Enamine | EN300-6514414-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dimethylcarbamoyl)butanoate |
2248297-38-1 | 0.1g |
$540.0 | 2023-05-31 | ||
Enamine | EN300-6514414-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dimethylcarbamoyl)butanoate |
2248297-38-1 | 5g |
$1779.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dimethylcarbamoyl)butanoate 関連文献
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dimethylcarbamoyl)butanoateに関する追加情報
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dimethylcarbamoyl)butanoate (CAS No. 2248297-38-1): A Comprehensive Overview
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dimethylcarbamoyl)butanoate (CAS No. 2248297-38-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of isoindole derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.
The molecular structure of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dimethylcarbamoyl)butanoate is characterized by a central isoindole core with a substituted butanoate ester group. The presence of the dimethylcarbamoyl moiety adds to the compound's complexity and contributes to its biological activity. Recent studies have highlighted the importance of such structural modifications in enhancing the pharmacological profile of isoindole derivatives.
In terms of synthesis, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dimethylcarbamoyl)butanoate can be prepared through a multi-step process involving the condensation of appropriate starting materials followed by functional group manipulations. The synthetic route is well-documented in the literature and has been optimized to achieve high yields and purity levels. This makes the compound readily available for further research and development.
The biological activity of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dimethylcarbamoyl)butanoate has been extensively studied in various in vitro and in vivo models. One of the key findings is its potent anti-inflammatory properties. In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that this compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-kB) signaling pathways, which are central to the inflammatory response.
Beyond its anti-inflammatory effects, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dimethylcarbamoyl)butanoate has also shown promise as an anti-cancer agent. In a recent study published in Cancer Research, the compound was found to induce apoptosis in various cancer cell lines, including breast cancer and colon cancer cells. The mechanism involves the activation of caspase-dependent pathways and the downregulation of anti-apoptotic proteins such as Bcl-2. These findings suggest that this compound could be a potential lead for the development of new anticancer therapies.
In addition to its therapeutic potential, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dimethylcarbamoyl)butanoate has been investigated for its neuroprotective properties. A study published in Neuropharmacology reported that this compound protected neurons from oxidative stress-induced damage by scavenging reactive oxygen species (ROS) and upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). These neuroprotective effects make it a promising candidate for treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic properties of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dimethylcarbamoyl)butanoate have also been evaluated in preclinical studies. The compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, with a half-life suitable for once or twice daily dosing regimens. These characteristics are crucial for its potential use as an orally administered therapeutic agent.
To further explore the therapeutic potential of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(dimethylcarbamoyl)butanoate, several clinical trials are currently underway. These trials aim to evaluate the safety and efficacy of the compound in various disease models. Preliminary results from phase I trials have shown that the compound is well-tolerated at therapeutic doses with no significant adverse effects reported.
In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-y l 4-(dimethylcarbamoyl)butanoate (CAS No. 2248297-38-1) is a promising compound with a wide range of biological activities. Its unique structural features and favorable pharmacological profile make it an attractive candidate for further research and development in medicinal chemistry. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds significant promise for addressing unmet medical needs in various disease areas.
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